Ethyl 3-(3,4-difluorophenyl)-5-methylisoxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3,4-difluorophenyl)-5-methylisoxazole-4-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of a difluorophenyl group, a methyl group, and an ethyl ester functional group attached to an isoxazole ring. Isoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,4-difluorophenyl)-5-methylisoxazole-4-carboxylate typically involves the reaction of 3,4-difluorobenzaldehyde with a suitable isoxazole precursor under specific reaction conditions. One common method involves the use of a base-catalyzed cyclization reaction, where the aldehyde reacts with a nitrile oxide intermediate to form the isoxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reaction conditions, such as temperature, pressure, and solvent, is optimized to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-product formation. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,4-difluorophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 3-(3,4-difluorophenyl)-5-methylisoxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(3,4-difluorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The difluorophenyl group and isoxazole ring are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluorophenylboronic acid
- 3-Fluorophenylboronic acid
- 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-carboxylic acid
Uniqueness
Compared to similar compounds, Ethyl 3-(3,4-difluorophenyl)-5-methylisoxazole-4-carboxylate is unique due to its specific combination of functional groups and its isoxazole ring structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H11F2NO3 |
---|---|
Molecular Weight |
267.23 g/mol |
IUPAC Name |
ethyl 3-(3,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H11F2NO3/c1-3-18-13(17)11-7(2)19-16-12(11)8-4-5-9(14)10(15)6-8/h4-6H,3H2,1-2H3 |
InChI Key |
PPQQAEBKOMPGDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC(=C(C=C2)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.